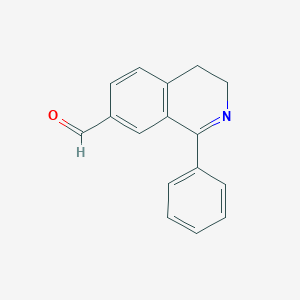
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmacophore for drug development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3,4-dihydroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring, differing in its chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Features methoxy groups that alter its electronic properties and reactivity.
Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Eigenschaften
CAS-Nummer |
823236-18-6 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
InChI-Schlüssel |
WMNUQIOKOMYZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















